molecular formula C13H15N3O4 B7052218 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B7052218
M. Wt: 277.28 g/mol
InChI Key: AMEQQRBEDAYPPR-UHFFFAOYSA-N
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Description

3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[2-(1-methylpyrrol-2-yl)-2-oxoethyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-15-5-2-3-9(15)10(17)7-16-11(18)13(14-12(16)19)4-6-20-8-13/h2-3,5H,4,6-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEQQRBEDAYPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)CN2C(=O)C3(CCOC3)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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